
3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features an aniline group substituted with a 1-ethyl-1H-1,2,4-triazole moiety. Triazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline typically involves the formation of the triazole ring followed by its attachment to the aniline moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl hydrazinecarboxylate with an appropriate nitrile can yield the triazole ring, which is then coupled with aniline derivatives .
Industrial Production Methods
Industrial production of triazole derivatives often employs catalytic systems to enhance yield and selectivity. The use of aryl diazonium salts and isocyanides in a [3+2] cycloaddition reaction is a notable method for synthesizing 1,2,4-triazoles . This method is advantageous due to its efficiency and the relatively mild reaction conditions required.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the aniline group, often using reagents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reductions, oxidizing agents like potassium permanganate for oxidations, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, influencing their activity. This compound can inhibit enzymes like carbonic anhydrase, which is involved in various physiological processes . The molecular pathways affected by this compound depend on its specific application, such as enzyme inhibition in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share a similar triazole ring structure but differ in the position of nitrogen atoms.
1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole are well-known antifungal agents that share the triazole ring structure.
Uniqueness
3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its broad range of applications make it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C10H12N4 |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
3-(1-ethyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C10H12N4/c1-2-14-7-12-10(13-14)8-4-3-5-9(11)6-8/h3-7H,2,11H2,1H3 |
InChI-Schlüssel |
IXGQILUSMKWJCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC(=N1)C2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


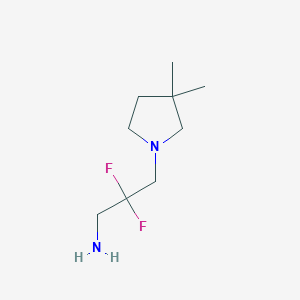

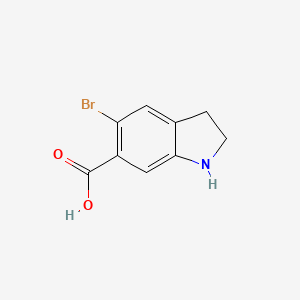
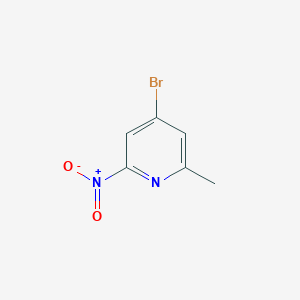

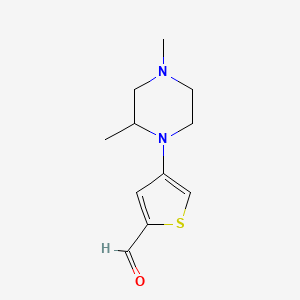
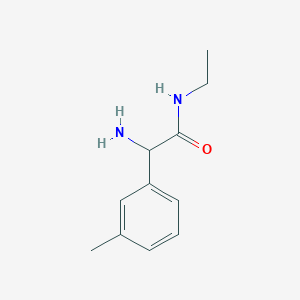
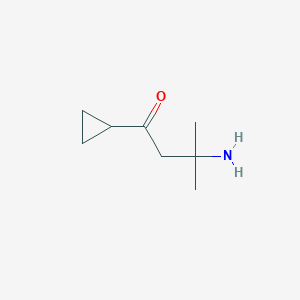


![2-[(Pyridazin-4-yl)amino]propanoic acid](/img/structure/B13156833.png)

![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine](/img/structure/B13156843.png)

